![molecular formula C10H19ClO2 B14346088 1-{3-Chloro-2-[(prop-2-en-1-yl)oxy]propoxy}butane CAS No. 90499-25-5](/img/structure/B14346088.png)
1-{3-Chloro-2-[(prop-2-en-1-yl)oxy]propoxy}butane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{3-Chloro-2-[(prop-2-en-1-yl)oxy]propoxy}butane is an organic compound that belongs to the class of chlorinated ethers. This compound is characterized by the presence of a chloro group, an allyl ether, and a butane backbone. It is used in various chemical reactions and has applications in different scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-{3-Chloro-2-[(prop-2-en-1-yl)oxy]propoxy}butane typically involves the reaction of 3-chloro-1,2-propanediol with allyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of the propanediol is replaced by the allyl group.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, where the reactants are fed into a reactor and the product is continuously removed. This method ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-{3-Chloro-2-[(prop-2-en-1-yl)oxy]propoxy}butane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or alcohols.
Reduction: Reduction reactions can convert the chloro group to a hydroxyl group.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like sodium azide or potassium thiocyanate.
Major Products:
Oxidation: Epoxides or alcohols.
Reduction: Alcohols.
Substitution: Corresponding substituted products like amines or thiols.
Applications De Recherche Scientifique
1-{3-Chloro-2-[(prop-2-en-1-yl)oxy]propoxy}butane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of specialty chemicals and materials.
Propriétés
Numéro CAS |
90499-25-5 |
|---|---|
Formule moléculaire |
C10H19ClO2 |
Poids moléculaire |
206.71 g/mol |
Nom IUPAC |
1-(3-chloro-2-prop-2-enoxypropoxy)butane |
InChI |
InChI=1S/C10H19ClO2/c1-3-5-7-12-9-10(8-11)13-6-4-2/h4,10H,2-3,5-9H2,1H3 |
Clé InChI |
YKMAJKMDTCDMQT-UHFFFAOYSA-N |
SMILES canonique |
CCCCOCC(CCl)OCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


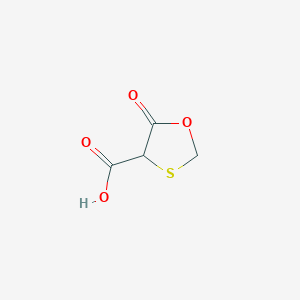
![N-[(2-Hydroxy-3-methoxyphenyl)methyl]nonanamide](/img/structure/B14346018.png)
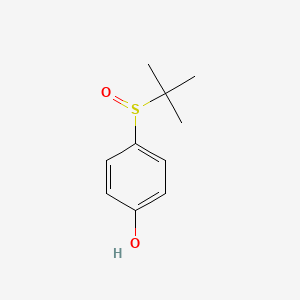
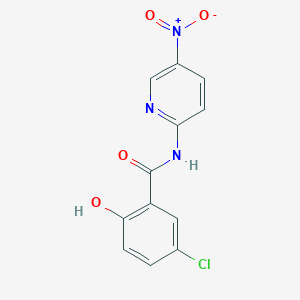
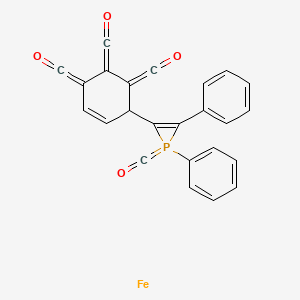


![2-[5-(2-Sulfanylphenyl)sulfanylpentylsulfanyl]benzenethiol](/img/structure/B14346068.png)
![5-{[(2-Methylquinazolin-4-yl)oxy]methyl}-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B14346074.png)
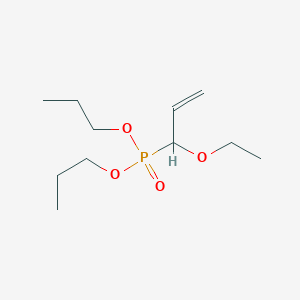



![1H-Cyclohepta[A]azulen-1-one](/img/structure/B14346087.png)
